"4-Methoxy-3-nitrobenzoic acid" molecular structure and formula
"4-Methoxy-3-nitrobenzoic acid" molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a significant building block in organic synthesis. Its molecular structure, characterized by a benzoic acid core with methoxy (B1213986) and nitro functional groups, imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of 4-methoxy-3-nitrobenzoic acid. Furthermore, this document includes spectral data and visualizations to aid researchers and professionals in its application for chemical research and development.
Molecular Structure and Formula
4-Methoxy-3-nitrobenzoic acid is an organic compound with the chemical formula C₈H₇NO₅.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a methoxy group at position 4, and a nitro group at position 3.
Caption: Molecular Structure of 4-Methoxy-3-nitrobenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 4-methoxy-3-nitrobenzoic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 89-41-8 | [1] |
| Molecular Formula | C₈H₇NO₅ | [1][2][3] |
| Molecular Weight | 197.14 g/mol | [2][4][5] |
| Melting Point | 192-194 °C | [4][5][6] |
| Boiling Point | 371.6 ± 27.0 °C at 760 mmHg | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Appearance | White to pale yellow crystalline powder | |
| Solubility | Soluble in ethanol, ether, and ethyl acetate. Sparingly soluble in cold water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-methoxy-3-nitrobenzoic acid. Key spectral data are summarized below.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and nitro (N-O stretching) functional groups. |
| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of the compound. |
Experimental Protocols
Synthesis of 4-Methoxy-3-nitrobenzoic acid via Nitration of p-Anisic Acid
This protocol describes the synthesis of 4-methoxy-3-nitrobenzoic acid by the nitration of p-anisic acid (4-methoxybenzoic acid).
Materials:
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p-Anisic acid
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Concentrated nitric acid (60%)
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Ice
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Distilled water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle
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Ice bath
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Büchner funnel and flask
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Filter paper
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Beakers
Procedure:
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In a round-bottom flask, suspend 10 grams of p-anisic acid in 140 grams of 60% nitric acid.[6]
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With stirring, heat the suspension to 90°C over a period of 30 minutes, at which point the p-anisic acid should completely dissolve.[6]
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Maintain the solution at 90°C and continue stirring for an additional 30 minutes to ensure the completion of the nitration reaction.[6]
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After the reaction is complete, gradually cool the reaction mixture to room temperature. This will cause the crystalline product to precipitate out of the solution.[6]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[6]
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Wash the collected crystals thoroughly with cold distilled water to remove any residual acid.[6]
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Dry the purified 4-methoxy-3-nitrobenzoic acid. The expected yield is approximately 11.5 grams (88.5%).[6]
Caption: Experimental workflow for the synthesis of 4-Methoxy-3-nitrobenzoic acid.
Applications in Research and Development
4-Methoxy-3-nitrobenzoic acid is primarily utilized as a chemical intermediate in organic synthesis. Its functional groups can be further modified to create a diverse range of more complex molecules. It has been used in the synthesis of compounds with potential biological activities, making it a molecule of interest for researchers in medicinal chemistry and drug development. For instance, it serves as a precursor for the synthesis of certain aniline (B41778) mustard analogues which have been investigated for their potential anti-tumor activity.[5] It is also used in the synthesis of ligands for catalysis.
Safety Information
4-Methoxy-3-nitrobenzoic acid is harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Methoxy-3-nitrobenzoic acid is a valuable and versatile intermediate in organic synthesis. This technical guide provides essential information on its molecular structure, physicochemical properties, and a detailed protocol for its preparation. The provided data and visualizations are intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.
References
- 1. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]
- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
